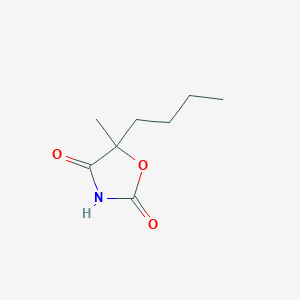
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione, also known as BMOD, is a cyclic imide compound with a molecular formula of C9H13NO3. It is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. BMOD has been widely used in scientific research due to its unique chemical and physical properties.
Mecanismo De Acción
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are important in the regulation of neurotransmitters in the central nervous system. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations, such as its low solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research. One potential direction is the synthesis of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione derivatives with improved properties, such as increased solubility or enhanced biological activity. Another direction is the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in the development of new drugs for the treatment of neurological disorders or inflammatory diseases. Additionally, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione could be used as a starting material for the synthesis of chiral compounds with potential pharmaceutical applications.
In conclusion, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione is a versatile compound with unique chemical and physical properties. It has been extensively used in scientific research as a starting material for the synthesis of various compounds. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have neuroprotective and anti-inflammatory effects, and has potential applications in the development of new drugs. Further research is needed to fully understand the potential of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research.
Métodos De Síntesis
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized by reacting butylamine and methyl acrylate in the presence of a catalyst. The reaction yields 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione as a product, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and anti-inflammatory agents. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propiedades
Número CAS |
130689-73-5 |
|---|---|
Nombre del producto |
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
5-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-8(2)6(10)9-7(11)12-8/h3-5H2,1-2H3,(H,9,10,11) |
Clave InChI |
CUCOSIIJLLJQIC-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)O1)C |
SMILES canónico |
CCCCC1(C(=O)NC(=O)O1)C |
Sinónimos |
2,4-Oxazolidinedione,5-butyl-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



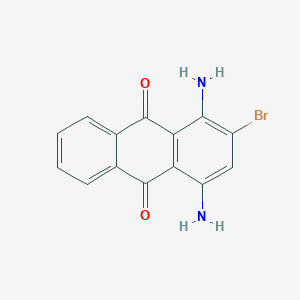
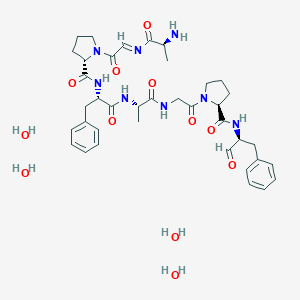
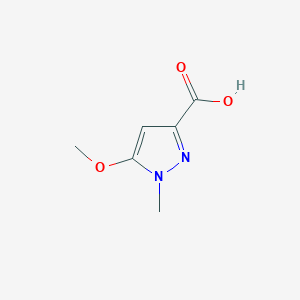
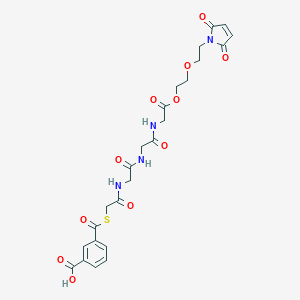
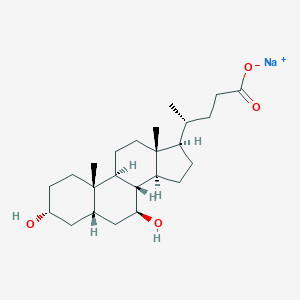
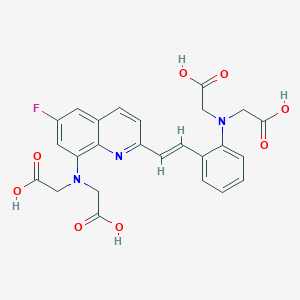
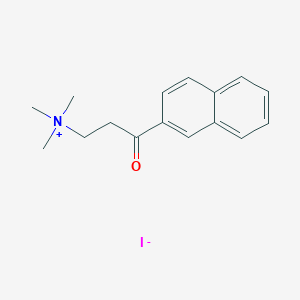
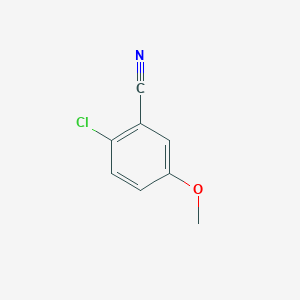
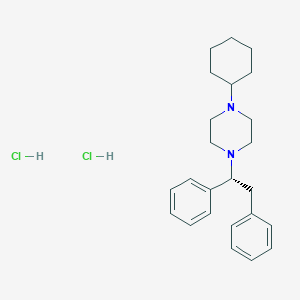

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)


